N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 364039-65-6
VCID: VC4185575
InChI: InChI=1S/C12H13N5O2/c1-8-2-4-9(5-3-8)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16)
SMILES: CC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N
Molecular Formula: C12H13N5O2
Molecular Weight: 259.269

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine

CAS No.: 364039-65-6

Cat. No.: VC4185575

Molecular Formula: C12H13N5O2

Molecular Weight: 259.269

* For research use only. Not for human or veterinary use.

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine - 364039-65-6

Specification

CAS No. 364039-65-6
Molecular Formula C12H13N5O2
Molecular Weight 259.269
IUPAC Name 4-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine
Standard InChI InChI=1S/C12H13N5O2/c1-8-2-4-9(5-3-8)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16)
Standard InChI Key SGGADVFWKTYYAK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(4-Methylbenzyl)-5-nitropyrimidine-4,6-diamine (CAS: 364039-65-6) belongs to the pyrimidinediamine class. Its IUPAC name is 4-[(4-methylphenyl)methyl]amino-5-nitro-pyrimidin-6-amine, reflecting the substitution pattern on the pyrimidine ring . The nitro group at position 5 and the 4-methylbenzyl group at position 4 are critical to its reactivity and biological activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H13N5O2\text{C}_{12}\text{H}_{13}\text{N}_5\text{O}_2
Molecular Weight259.26 g/mol
Density~1.38 g/cm³ (estimated)
SolubilityLow in water; soluble in DMF

Structural Analysis

The compound’s pyrimidine ring adopts a planar configuration, with the nitro group inducing electron-withdrawing effects that enhance electrophilic substitution reactivity . The 4-methylbenzyl group contributes steric bulk and lipophilicity, influencing interactions with biological targets. Spectroscopic data (e.g., 1H^1\text{H}-NMR) typically show aromatic proton resonances at δ 7.2–7.4 ppm for the benzyl group and singlet peaks for the nitro and amine functionalities .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine involves multi-step reactions, often starting with halogenated pyrimidine precursors. A common method utilizes 4-chloro-5-nitropyrimidine reacting with 4-methylbenzylamine under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) .

Representative Procedure:

  • Amination: 4-Chloro-5-nitropyrimidine is treated with 4-methylbenzylamine in DMF at 80°C for 12 hours.

  • Purification: The crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) .

Yields typically range from 65% to 85%, depending on the stoichiometry and reaction time .

Table 2: Synthetic Conditions and Outcomes

StepReagents/ConditionsYield
Amination4-Methylbenzylamine, DMF, 80°C75%
PurificationSilica gel chromatography90%

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine group attacks the electron-deficient carbon adjacent to the nitro group . The nitro group’s electron-withdrawing nature activates the pyrimidine ring for substitution, while the 4-methylbenzylamine’s nucleophilicity drives the reaction .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C . The nitro group renders it susceptible to reduction, forming 5-aminopyrimidine derivatives under catalytic hydrogenation .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1530 cm1^{-1} (N=O stretch) and 3350 cm1^{-1} (N-H stretch) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 259.1 [M+H]+^+ .

Biological Activity and Applications

Anticancer Properties

In vitro studies on MCF-7 breast cancer cells reveal IC50_{50} values of 18 µM, comparable to doxorubicin . Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Table 3: Biological Activity Overview

ActivityTarget Organism/Cell LineEfficacy
AntimicrobialS. aureusMIC: 12.5 µg/mL
AnticancerMCF-7 cellsIC50_{50}: 18 µM

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and topoisomerase II antagonists . Structural analogs with modified benzyl groups show enhanced blood-brain barrier permeability.

Materials Science

Nitro-aromatic derivatives are explored as photoactive components in organic semiconductors . Their electron-deficient rings facilitate charge transport in thin-film transistors .

Comparative Analysis with Structural Analogs

Table 4: Comparison with Related Pyrimidines

CompoundSubstituentBioactivity (IC50_{50})
N-(4-Methylbenzyl)-5-nitropyrimidine-4,6-diamine4-Methylbenzyl18 µM (MCF-7)
N-Benzyl-5-nitropyrimidine-4,6-diamineBenzyl25 µM (MCF-7)
N-(sec-Butyl)-5-nitropyrimidine-4,6-diamine sec-Butyl32 µM (MCF-7)

The 4-methylbenzyl group enhances lipophilicity and target binding compared to bulkier substituents .

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